molecular formula C6H8ClN3 B171786 4-Chloro-5,6-dimethylpyrimidin-2-amine CAS No. 14394-61-7

4-Chloro-5,6-dimethylpyrimidin-2-amine

Cat. No.: B171786
CAS No.: 14394-61-7
M. Wt: 157.6 g/mol
InChI Key: RRMVDLLCVGZDMH-UHFFFAOYSA-N
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Description

4-Chloro-5,6-dimethylpyrimidin-2-amine is a versatile pyrimidine derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a key precursor for the synthesis of more complex heterocyclic compounds, particularly through nucleophilic substitution reactions where the chlorine atom is displaced by various nitrogen-based nucleophiles . This reactivity is exploited to create novel molecular conjugates for biological evaluation. Scientific studies have utilized this compound as a core scaffold to generate novel pyrimidine conjugates for antiviral screening . Research indicates that derivatives stemming from this chemical show potential for investigation against herpes simplex virus type 1 (HSV-1), including acyclovir-resistant strains, though the replacement of a purine with a pyrimidine fragment in one study led to a decrease in anti-herpesvirus activity compared to the lead compound, highlighting the importance of structural specificity in drug design . Furthermore, pyrimidine derivatives bearing the 2-amino-4-chloro pattern are of significant interest in anticancer research, with related structural analogs being synthesized and evaluated for their cytotoxic activity against human cancer cell lines . The 2-aminopyrimidine moiety is a privileged structure in medicinal chemistry, contributing to interactions with various biological targets. Researchers value this compound for developing potential therapeutic agents, exploring structure-activity relationships, and creating chemical libraries for high-throughput screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5,6-dimethylpyrimidin-2-amine
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InChI

InChI=1S/C6H8ClN3/c1-3-4(2)9-6(8)10-5(3)7/h1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RRMVDLLCVGZDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20289996
Record name 4-chloro-5,6-dimethylpyrimidin-2-amine
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Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14394-61-7
Record name 4-Chloro-5,6-dimethyl-2-pyrimidinamine
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Record name NSC 66053
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Record name 14394-61-7
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Record name 4-chloro-5,6-dimethylpyrimidin-2-amine
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Advanced Synthetic Methodologies and Chemical Transformations of 4 Chloro 5,6 Dimethylpyrimidin 2 Amine

Synthetic Strategies for 4-Chloro-5,6-dimethylpyrimidin-2-amine

The synthesis of this compound, a substituted pyrimidine (B1678525), is achieved through strategic chemical transformations. These methodologies can be broadly categorized into precursor-based approaches, which involve the modification of a pre-formed pyrimidine ring, and multi-component reactions that construct the heterocyclic scaffold from acyclic starting materials.

Precursor-Based Synthesis Approaches

Precursor-based synthesis is a common and effective strategy for producing functionalized pyrimidines. This approach relies on the initial synthesis of a core pyrimidine structure, which is subsequently modified through targeted substitution reactions to yield the desired product.

The synthesis of this compound typically begins with the construction of its immediate precursor, 2-amino-5,6-dimethylpyrimidin-4-one. This intermediate is synthesized via the well-established Principal Synthesis, which involves the condensation of a β-dicarbonyl compound with guanidine (B92328). researchgate.netgoogle.com For this specific target molecule, the required starting materials are a substituted β-ketoester and guanidine hydrochloride.

The key precursor, 2-amino-5,6-dimethylpyrimidin-4-one, is formed by the reaction of ethyl 2-methyl-3-oxobutanoate with guanidine in the presence of a base, such as sodium ethoxide. The reaction proceeds through a condensation and subsequent cyclization mechanism to form the stable pyrimidinone ring. This pyrimidinone exists in tautomeric equilibrium with its pyrimidinol form, 2-amino-5,6-dimethylpyrimidin-4-ol, with the keto form being predominant in the solid state. researchgate.net

The introduction of the chloro and dimethyl functionalities onto the pyrimidine ring involves two distinct stages: the formation of the dimethylated pyrimidine core and the subsequent chlorination.

Formation of the Dimethylated Pyrimidine Core: The 5,6-dimethyl substitution pattern is established during the initial ring formation. The condensation of ethyl 2-methyl-3-oxobutanoate with guanidine directly yields the 2-amino-5,6-dimethylpyrimidin-4-one scaffold. This reaction is a foundational method in pyrimidine chemistry for creating specific alkyl substitution patterns on the heterocyclic ring. google.comchemicalbook.com

Chlorination at the C4-Position: The critical step to obtain the target compound is the conversion of the hydroxyl group at the C4 position of the 2-amino-5,6-dimethylpyrimidin-4-one precursor into a chloro group. This transformation is a standard procedure in heterocyclic chemistry, typically accomplished using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). lookchem.comgoogle.com The reaction involves heating the pyrimidinone precursor with an excess of phosphorus oxychloride, which effectively replaces the hydroxyl group with a chlorine atom, affording this compound.

StepReactantsReagent/ConditionsProduct
1Ethyl 2-methyl-3-oxobutanoate, Guanidine hydrochlorideSodium Ethoxide, Reflux2-amino-5,6-dimethylpyrimidin-4-one
22-amino-5,6-dimethylpyrimidin-4-onePhosphorus oxychloride (POCl₃), HeatThis compound

Multi-component Reactions (MCRs) for Pyrimidine Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a product that incorporates portions of all the starting materials. caltech.edu The synthesis of the pyrimidine core of this compound can be viewed through the lens of an MCR, which involves sequential condensation and cyclization steps.

The formation of the pyrimidine ring is initiated by a condensation reaction. google.comnih.gov In the context of the Principal Synthesis, this involves the reaction between guanidine and a β-dicarbonyl compound, in this case, ethyl 2-methyl-3-oxobutanoate. google.comnih.gov The reaction is typically catalyzed by a base, which deprotonates the guanidine, allowing one of its terminal amino groups to act as a nucleophile. This nucleophilic nitrogen attacks one of the carbonyl carbons of the β-ketoester. A second condensation event occurs between the other terminal amino group of guanidine and the second carbonyl group of the ketoester. These sequential condensation steps result in the formation of a dihydropyrimidine (B8664642) intermediate. nih.gov

Following the initial condensation, an intramolecular cyclization occurs, leading to the formation of the six-membered heterocyclic ring. nih.gov The intermediate formed from the condensation of guanidine and the β-ketoester readily undergoes ring closure. This cyclization is followed by a dehydration step (loss of a water molecule), which results in the formation of the stable, aromatic pyrimidine ring. nih.gov This one-pot condensation-cyclization cascade is a hallmark of pyrimidine synthesis and demonstrates the efficiency of MCRs in building complex heterocyclic scaffolds from simple, acyclic precursors. The resulting 2-amino-5,6-dimethylpyrimidin-4-one is then isolated and subjected to chlorination as previously described to yield the final product.

Component AComponent BCatalystKey StepsResulting Scaffold
GuanidineEthyl 2-methyl-3-oxobutanoateBase (e.g., Sodium Ethoxide)Nucleophilic attack, Condensation, Intramolecular Cyclization, Dehydration2-amino-5,6-dimethylpyrimidin-4-one
Annulation Strategies

The synthesis of the core this compound structure fundamentally relies on annulation, which is the formation of a ring system onto a pre-existing molecule. In this context, the primary annulation is the construction of the pyrimidine ring itself. While direct synthesis of the title compound is not extensively documented, a logical and widely used approach involves the cyclocondensation of a β-dicarbonyl compound or a functional equivalent with guanidine.

The likely precursor to this compound is 2-amino-5,6-dimethylpyrimidin-4-one (also known as 2-amino-5,6-dimethyl-4-hydroxypyrimidine). The synthesis of this precursor represents the key annulation step. A representative strategy for forming a similar dimethylated pyrimidine ring involves the reaction of 3-chloropentane-2,4-dione (B157559) with formamide, which proceeds through an oxazole (B20620) intermediate, followed by treatment with ammonia (B1221849) to yield the corresponding pyrimidinol. This highlights a pathway where an acyclic, appropriately substituted five-carbon fragment undergoes ring closure to form the heterocyclic core.

Following the formation of the 2-amino-5,6-dimethylpyrimidin-4-one precursor, a subsequent chlorination step, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), replaces the hydroxyl/keto group at the C4 position with a chlorine atom to yield the final product. This two-step sequence—annulation followed by functional group interconversion—is a common and effective strategy for producing highly functionalized chloropyrimidines.

Catalytic Synthesis Approaches

While the direct synthesis of this compound may not be catalytic, the compound serves as a key substrate for a wide array of catalytic transformations. The chlorine atom at the C4 position is highly susceptible to displacement through transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is the most prevalent method for the functionalization of chloropyrimidines. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this regard.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrimidine with an organoboron reagent (boronic acid or ester) and is widely used to form C-C bonds. For analogous 2-amino-4-chloropyrimidine (B19991) systems, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or catalysts generated in situ from Pd₂(dba)₃ and phosphine (B1218219) ligands are effective. nih.gov The reaction typically requires a base (e.g., K₂CO₃, K₃PO₄) and is performed in solvents like dioxane or THF. mdpi.com The regioselectivity of such couplings on dihalopyrimidines is well-studied, with the C4 position often being more reactive than the C2 position. mdpi.com

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the chloropyrimidine with a primary or secondary amine. This transformation is crucial for building libraries of substituted aminopyrimidines. The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized, sterically hindered phosphine ligand such as XPhos, SPhos, or BippyPhos. nih.gov Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly employed.

ReactionCatalyst SystemCoupling PartnerBaseSolventTypical ConditionsRef.
Suzuki-Miyaura Pd(PPh₃)₄ or Pd₂(dba)₃/LigandAryl/Heteroaryl Boronic AcidK₂CO₃, K₃PO₄Dioxane, THF70-100 °C mdpi.com
Buchwald-Hartwig Pd(OAc)₂/BippyPhosPrimary/Secondary AmineNaOtBu, LiHMDSToluene, Dioxane80-110 °C nih.gov
Kumada/Negishi Pd/IPrGrignard/Organozinc Reagent-THFRoom Temp - 60 °C nih.gov

While transition metals are dominant in cross-coupling, certain transformations of this compound can be achieved under metal-free conditions. The most significant of these is the Nucleophilic Aromatic Substitution (SNAr) . The pyrimidine ring is electron-deficient, which activates the chlorine at the C4 position towards substitution by nucleophiles. This reaction does not require a metal catalyst and is often promoted by heat or microwave irradiation. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride, making it a versatile and atom-economical transformation.

Sustainable and Green Chemistry Methodologies

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use renewable resources in chemical synthesis. These principles can be applied to both the synthesis and subsequent reactions of this compound. Key strategies include the use of efficient catalytic systems (as discussed above), performing reactions in environmentally benign solvents like water or ethanol (B145695), or under solvent-free conditions, and employing energy-efficient activation methods like microwave irradiation.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. This technology is particularly effective for the SNAr reactions of chloropyrimidines.

The reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) (a structural isomer of the title compound) with various substituted anilines has been shown to proceed efficiently under microwave irradiation in ethanol. mdpi.com These reactions, which are complete in as little as 10 minutes at 160 °C, provide the corresponding 2-anilinopyrimidine derivatives in high yields (often >90%). mdpi.com Similarly, the microwave-assisted synthesis of derivatives from 2-amino-4-chloro-pyrimidine with various amines in propanol (B110389) has been reported, with reaction times of 15-30 minutes. This rapid, high-yield approach exemplifies a green chemistry methodology for the functionalization of the 4-chloro-pyrimidine scaffold.

Starting MaterialNucleophileSolventConditionsTimeYieldRef.
2-Chloro-4,6-dimethylpyrimidine4-AminophenolEthanol160 °C, MW10 min92% mdpi.com
2-Chloro-4,6-dimethylpyrimidine4-ToluidineEthanol160 °C, MW10 min99% mdpi.com
2-Amino-4-chloro-pyrimidine4-(2-Fluorophenyl)piperazinePropanol120-140 °C, MW15-30 min54%
Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful and green tool in organic synthesis, offering significant advantages over conventional heating methods. nih.govsci-hub.se This technique, known as sonochemistry, utilizes the energy of ultrasonic waves (frequencies above 20 kHz) to induce acoustic cavitation, which can dramatically enhance reaction rates, improve yields, and lead to the formation of purer products. sci-hub.seorientjchem.org The application of ultrasound can significantly reduce reaction times, often from hours to minutes, and allows for milder reaction conditions. nih.govnih.gov

In the context of pyrimidine synthesis, ultrasound has been shown to be a highly effective method. nih.govbohrium.com It promotes various reaction types, including multicomponent reactions, cyclocondensations, and cycloadditions, which are crucial for constructing the pyrimidine core. nih.gov The benefits of this approach include not only accelerated reactions and higher yields but also a reduction in the generation of byproducts, simplifying workup procedures. rasayanjournal.co.inresearchgate.net

Key Advantages of Ultrasound-Assisted Synthesis:

Reduced Reaction Times: Dramatically shortens the duration of chemical transformations. nih.gov

Increased Yields: Often leads to higher product yields compared to conventional methods. bohrium.com

Milder Conditions: Allows for reactions to be conducted at lower temperatures. sci-hub.se

Greener Approach: Reduces energy consumption and the need for harsh reagents. rasayanjournal.co.inresearchgate.net

ParameterConventional HeatingUltrasound-Assisted SynthesisReference
Reaction Time Hours to DaysMinutes to Hours nih.govnih.gov
Yield Moderate to GoodGood to Excellent bohrium.com
Energy Input HighLow orientjchem.org
Purity Often requires extensive purificationHigher purity, simpler workup nih.gov
Solvent-Free and Aqueous Medium Reactions

In line with the principles of green chemistry, conducting reactions in the absence of volatile organic solvents or in aqueous media is highly desirable. powertechjournal.combenthamdirect.com Solvent-free reactions, also known as solid-state reactions, offer numerous benefits, including reduced environmental impact, cost-effectiveness, and often, enhanced reaction rates and selectivity. rasayanjournal.co.in Similarly, using water as a solvent is an environmentally benign approach that can sometimes offer unique reactivity and selectivity. researchgate.net

The synthesis of pyrimidine derivatives has been successfully achieved under both solvent-free and aqueous conditions. powertechjournal.comresearchgate.net For instance, multicomponent reactions to form pyrido[2,3-d]pyrimidines have been effectively carried out in water. researchgate.net These green methodologies often lead to high yields of the desired products while minimizing waste and avoiding the use of hazardous substances. rasayanjournal.co.in

Reaction TypeConditionsAdvantagesReference
Pyrido[2,3-d]pyrimidine SynthesisThree-component reaction in waterGood yields, environmentally friendly researchgate.net
General Pyrimidine SynthesisSolvent-free, catalyst-assistedReduced waste, high efficiency, simple workup rasayanjournal.co.inpowertechjournal.com
Biocatalysis in Pyrimidine Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. powertechjournal.com In the context of pyrimidine synthesis, enzymes play a crucial role in the de novo biosynthesis pathway, which constructs the pyrimidine ring from simple precursors. wikipedia.orgdavuniversity.org This natural pathway involves a series of six enzymatic reactions. nih.gov

While the direct enzymatic synthesis of a specific compound like this compound is not extensively documented in the provided results, the principles of biocatalysis are being explored to develop more sustainable synthetic routes for pyrimidine derivatives. powertechjournal.com Engineered enzymatic pathways have been successfully used to synthesize pyrimidine nucleotides like UTP and CTP in a one-pot reaction from basic building blocks. acs.org This demonstrates the potential for developing biocatalytic methods for a wider range of pyrimidine compounds.

The key enzymes involved in the de novo pyrimidine biosynthesis include:

Carbamoyl phosphate (B84403) synthetase II

Aspartate transcarbamoylase

Dihydroorotase

Dihydroorotate dehydrogenase

Orotate phosphoribosyltransferase

OMP decarboxylase

The regulation of these enzymes, for example through feedback inhibition by end-products like UTP, is a critical aspect of controlling pyrimidine biosynthesis. nih.gov

Ionic Liquids as Green Solvents and Catalysts

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered "designer solvents" due to their tunable physical and chemical properties. eurekaselect.comscientificspectator.com They are characterized by their non-volatility, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. scientificspectator.com These properties make them attractive alternatives to traditional volatile organic solvents in chemical synthesis. eurekaselect.combenthamdirect.com

In the synthesis of pyrimidine and other nitrogen-containing heterocycles, ionic liquids can act as both the solvent and the catalyst, a dual role that can enhance reaction efficiency and simplify the process. eurekaselect.combenthamdirect.com The use of ILs has been shown to lead to high yields, improved recyclability of the reaction medium, and often milder reaction conditions. benthamdirect.comjapsonline.com For example, the synthesis of pyrimidine derivatives has been successfully carried out in ionic liquids like triethylammonium (B8662869) acetate (B1210297) under microwave irradiation, demonstrating high efficiency and recyclability of the ionic liquid. nih.gov

Properties and Applications of Ionic Liquids in Pyrimidine Synthesis:

PropertyBenefit in SynthesisExampleReference
Non-volatility Reduced solvent loss, safer handlingGeneral green chemistry applications scientificspectator.com
Tunable Polarity Can be designed to optimize solubility and reactivityCustomizing solvents for specific reactions eurekaselect.com
Catalytic Activity Can act as both solvent and catalystL-proline nitrate (B79036) for pyrimidine synthesis japsonline.com
Recyclability Enables sustainable and cost-effective processesTriethylammonium acetate in microwave synthesis nih.gov

Flow Chemistry and Continuous Manufacturing Techniques

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. cordenpharma.com This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and easier scalability. cordenpharma.comd-nb.info

The pharmaceutical industry has increasingly adopted flow chemistry for the synthesis of active pharmaceutical ingredients (APIs), including heterocyclic compounds like pyrimidines. d-nb.info Continuous manufacturing allows for the integration of multiple synthetic steps, reducing the need for isolation and purification of intermediates. mdpi.com This approach can lead to more efficient, sustainable, and cost-effective production processes. researchgate.net

For instance, the synthesis of fused pyrimidinone derivatives has been demonstrated in a flow system at high temperatures and pressures. d-nb.info Furthermore, continuous flow conditions have been utilized to improve the regioselectivity and yield in the synthesis of 3-aminoimidazo[1,2-α]pyrimidines, significantly reducing reaction times compared to batch methods. vapourtec.com

FeatureAdvantage in Manufacturing
Precise Control Higher reproducibility and product quality.
Enhanced Safety Smaller reaction volumes reduce risks.
Scalability Seamless transition from laboratory to production scale.
Integration Multi-step syntheses can be performed in a single, continuous process.

Derivatization and Functionalization of this compound

Nucleophilic Aromatic Substitution Reactions at the C-4 Chloro Position

The chlorine atom at the C-4 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the derivatization and functionalization of chloropyrimidines. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the carbon atoms, particularly at the C-2, C-4, and C-6 positions, towards nucleophilic attack.

In 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C-4 position. wuxiapptec.com This selectivity can be explained by considering the stability of the Meisenheimer intermediate formed during the reaction. The intermediate resulting from attack at C-4 is better stabilized by resonance. stackexchange.com However, the regioselectivity of SNAr reactions on chloropyrimidines can be highly sensitive to the nature of other substituents on the ring and the nucleophile. wuxiapptec.comwuxiapptec.com

For this compound, the C-4 chloro group serves as a versatile leaving group, allowing for the introduction of a wide variety of functional groups through reaction with different nucleophiles. This is a common strategy for building molecular complexity and synthesizing libraries of compounds for biological screening.

Examples of Nucleophiles Used in SNAr Reactions with Chloropyrimidines:

Amines

Alkoxides

Thiols

Aryl sulfonamides

Hydroxybenzaldehydes

Studies have shown that various nucleophiles, such as hydroxybenzaldehydes and aryl sulfonamides, readily react at the C-4 position of tetrachloropyrimidine, demonstrating the general applicability of this reaction. researchgate.net

NucleophileProduct TypeSignificance
Amines Substituted aminopyrimidinesCore structures in many pharmaceuticals
Alkoxides/Phenoxides Aryl/alkyl pyrimidinyl ethersBuilding blocks for diverse derivatives
Thiols Thioether-substituted pyrimidinesIntroduction of sulfur-containing moieties
Reactions with Various Amines and Anilines

The chlorine atom at the C-4 position of the pyrimidine ring is readily displaced by various nitrogen nucleophiles. This nucleophilic aromatic substitution (SNAr) reaction is a common strategy for synthesizing a diverse range of substituted aminopyrimidines. While specific studies on this compound are not extensively detailed, the reactivity can be inferred from closely related 2-amino-4-chloropyrimidine derivatives.

The reaction of 2-amino-4-chloropyrimidines with a variety of primary and secondary amines, as well as anilines, typically proceeds under thermal or microwave-assisted conditions. The use of a base, such as triethylamine, is often employed to neutralize the hydrochloric acid generated during the reaction. Solvent-free conditions or high-boiling solvents like propanol are also utilized. For instance, microwave-assisted synthesis has been shown to be highly efficient, significantly reducing reaction times from hours to minutes. nih.gov

The general scheme for this amination involves the nucleophilic attack of the amine on the electron-deficient C-4 carbon of the pyrimidine ring, followed by the elimination of the chloride ion. A diverse array of amines can be used, including aliphatic, cyclic, aromatic, and heteroaromatic amines, leading to a library of N-substituted pyrimidine derivatives. nih.govnih.gov

Table 1: Examples of Amination Reactions with Analogous Chloropyrimidines

Chloropyrimidine SubstrateAmine NucleophileConditionsProductYield
2-amino-4-chloro-pyrimidineVarious substituted aminesMicrowave, 120–140 °C, 15–30 min, propanol, triethylamine2-amino-4-(substituted-amino)-pyrimidine derivativesHigh
2-amino-4,6-dichloropyrimidineVarious aminesSolvent-free, 80–90 °C, triethylamine2-amino-4-chloro-6-(substituted-amino)-pyrimidine derivativesGood to Excellent
2-chloro-4,6-dimethylpyrimidineSubstituted anilinesMicrowave, 160 °C, 10 min, ethanol4,6-dimethyl-N-(substituted-phenyl)-pyrimidin-2-amine71-99%
Reactions with O- and S-Nucleophiles

Similar to nitrogen nucleophiles, oxygen and sulfur nucleophiles can displace the chlorine atom at the C-4 position. Reactions with alkoxides (RO⁻) or phenoxides (ArO⁻) lead to the formation of the corresponding ethers, while reactions with thiolates (RS⁻) or thiophenoxides (ArS⁻) yield thioethers.

These substitutions are characteristic of activated aryl halides. For example, the treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium phenoxide and sodium thiophenoxide results in the formation of the respective 4-phenoxy and 4-phenylthio derivatives. This indicates that the chloro group on the pyrimidine ring is a good leaving group for such nucleophilic substitutions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and chloropyrimidines are excellent substrates for these transformations.

The Suzuki cross-coupling reaction involves the reaction of the chloropyrimidine with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. This reaction allows for the introduction of various aryl groups at the C-4 position. Catalysts such as Pd(PPh₃)₄ are commonly used, with bases like Na₂CO₃ or K₃PO₄ in solvent systems like n-propanol or 1,4-dioxane. researchgate.netresearchgate.netresearchgate.net Electron-rich boronic acids have been shown to produce good yields in these couplings. researchgate.net

The Sonogashira cross-coupling reaction enables the formation of a C-C triple bond by coupling the chloropyrimidine with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This methodology is valuable for synthesizing alkynylpyrimidines, which are versatile intermediates for further chemical transformations. One-pot Sonogashira/heteroannulation strategies have been developed for the synthesis of fused heterocyclic systems. nih.gov

Table 2: Representative Cross-Coupling Reactions on Chloropyrimidines

Reaction TypeCoupling PartnerTypical Catalyst/ReagentsProduct Type
SuzukiArylboronic acidPd(PPh₃)₄, Base (e.g., K₃PO₄)4-Aryl-5,6-dimethylpyrimidin-2-amine
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, Base4-Alkynyl-5,6-dimethylpyrimidin-2-amine

Reactions Involving the 2-Amino Group

The 2-amino group of the pyrimidine ring can also undergo various chemical transformations, although it is generally less reactive than the C-4 chloro substituent in nucleophilic substitution reactions. The nucleophilicity of the exocyclic amino group is reduced due to the electron-withdrawing nature of the pyrimidine ring.

Acylation: The 2-amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. However, 2-aminopyrimidine (B69317) is a poor nucleophile, and forcing conditions may be required. semanticscholar.org In some cases, undesired N,N-diacylation can occur. semanticscholar.org The reaction conditions can be tuned to favor monoacylation. semanticscholar.orgrsc.org

Alkylation: N-alkylation of the 2-amino group is also possible. Reductive alkylation, which involves the reaction with an aldehyde in the presence of a reducing agent like formic acid, can be used to introduce N-monosubstituted alkyl groups. researchgate.net Additionally, transition metal-catalyzed N-alkylation reactions using alcohols as alkylating agents have been developed, offering a green and highly selective method for forming N-alkyl-2-aminopyrimidines. google.com

Modification of Methyl Groups at C-5 and C-6 Positions

The methyl groups at the C-5 and C-6 positions of the pyrimidine ring exhibit enhanced reactivity compared to simple alkylbenzenes. The electron-withdrawing pyrimidine nucleus activates these methyl groups, making their protons more acidic and susceptible to deprotonation by a strong base. stackexchange.com

This activation allows the methyl groups to participate in condensation reactions. For example, they can react with aldehydes, such as benzaldehyde, in an aldol-type condensation to form styryl-pyrimidines. stackexchange.com This reaction is typically catalyzed by an acid, a Lewis acid, or a strong organic base. stackexchange.com

Oxidation of the methyl groups to carboxylic acids is another possible transformation, although it often requires strong oxidizing agents like potassium permanganate. chemspider.com The oxidation of a methyl group on a related 6-methyl-2,4-dioxopyrimidine to an aldehyde has been studied using selenium oxide. researchgate.netosi.lv Direct halogenation of the methyl groups is also possible but can be challenging to control and may lead to product mixtures. youtube.com

Formation of Fused Pyrimidine Systems and Polycyclic Compounds

The 2-aminopyrimidine scaffold is a key building block for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry.

Imidazo[1,2-a]pyrimidines

One of the most important fused systems derived from 2-aminopyrimidines is the imidazo[1,2-a]pyrimidine (B1208166) core. The classical method for synthesizing this bicyclic system is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone. nih.govnih.gov

In this reaction, the exocyclic amino group of the pyrimidine initially acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. This is followed by an intramolecular nucleophilic substitution where one of the ring nitrogens attacks the carbon bearing the halogen, leading to cyclization and the formation of the imidazo[1,2-a]pyrimidine ring system. The reaction can be performed under thermal or microwave-assisted conditions, often without a catalyst. nih.govamazonaws.com

Starting with this compound, this reaction would lead to the formation of a 5-chloro-7,8-dimethyl-substituted imidazo[1,2-a]pyrimidine. Alternatively, the chloro group can be substituted first with another nucleophile before the cyclization reaction to generate a wider variety of derivatives.

Pyrano[2,3-d]pyrimidines

The synthesis of pyrano[2,3-d]pyrimidines, a class of fused heterocycles with notable biological activities, typically proceeds through a one-pot, three-component condensation reaction. researchgate.net The most established methods involve the reaction of an active methylene (B1212753) compound, an aldehyde, and a derivative of barbituric or thiobarbituric acid. researchgate.net These pyrimidine-2,4,6-trione precursors already contain the core structure that will become the pyrimidine portion of the final fused product.

A review of prominent synthetic strategies indicates that pathways initiating from 2-amino-4-chloropyrimidine derivatives like this compound are not the conventional or commonly reported methods for the synthesis of the pyrano[2,3-d]pyrimidine core. The inherent structural difference between a 2-aminopyrimidine and a pyrimidine-2,4-dione (barbituric acid) necessitates a different synthetic approach, and direct cyclization of the former to a pyrano[2,3-d]pyrimidine is not a standard transformation.

Pyrimidopyrimidines

The construction of the pyrimidopyrimidine skeleton, particularly pyrimido[4,5-d]pyrimidines, frequently utilizes substituted pyrimidines as foundational synthons. rsc.org 2-Aminopyrimidines are versatile precursors for building the second pyrimidine ring. chempedia.info A general strategy involves the reaction of a 2-aminopyrimidine with a suitable three-carbon electrophilic synthon or another pyrimidine derivative that can undergo condensation and cyclization.

One established route involves a multicomponent reaction where a 2-aminopyrimidine, an aldehyde, and barbituric acid are condensed in refluxing ethanol to yield a substituted pyrimido[4,5-d]pyrimidine (B13093195). rsc.org Another versatile method is the reaction of a 2-aminopyrimidine with (ethoxymethylene)malononitrile. This reaction forms an intermediate that can be thermally cyclized to create the fused pyrimido[4,5-d]pyrimidine system. chempedia.info However, steric hindrance from substituents on the initial pyrimidine ring, such as the methyl groups in this compound, can sometimes impede this type of cyclization. chempedia.info

The synthesis of pyrimido[4,5-d]pyrimidines can also be achieved by constructing the second ring from a pre-functionalized 4-aminopyrimidine-5-carbonitrile (B127032) intermediate. rsc.org This involves a nucleophilic attack on the nitrile function followed by cyclization and a subsequent Dimroth rearrangement to yield the final aromatic system. rsc.org

Table 1: General Synthetic Approaches to Pyrimido[4,5-d]pyrimidines from Pyrimidine Precursors

Starting Pyrimidine Type Reagents Key Transformation Ref
2-Aminopyrimidine Aryl Aldehydes, Barbituric Acid Multicomponent Condensation rsc.org
2-Aminopyrimidine (Ethoxymethylene)malononitrile Addition and Thermal Cyclization chempedia.info
4-Aminopyrimidine-5-carbonitrile Ketones/Aldehydes, NHC catalyst Nucleophilic attack on nitrile, Cyclization, Dimroth Rearrangement rsc.org

Regioselective Functionalization

The functionalization of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the C4 position. The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates the attack of nucleophiles on the carbon atoms of the ring, particularly those bearing a good leaving group like chlorine.

The chlorine atom at the C4 position is significantly more reactive towards nucleophilic displacement than a chlorine at the C2 position. researchgate.net This enhanced reactivity is a well-established principle in pyrimidine chemistry. The attack of a nucleophile at C4 allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the N3 nitrogen atom. This is generally more favorable than an attack at C2, where the resulting intermediate's charge is delocalized onto the N1 and N3 atoms, leading to greater electrostatic repulsion.

The reaction of 2-amino-4-chloropyrimidine with various substituted amines under microwave irradiation serves as a model for the high regioselectivity of this transformation. nih.gov These reactions proceed efficiently to yield the corresponding 4-amino-substituted pyrimidines, with the chlorine at C4 being selectively replaced. nih.gov Similarly, studies on the constitutional isomer, 2-chloro-4,6-dimethylpyrimidine, show that aromatic nucleophilic substitution with anilines readily occurs, demonstrating the lability of a chloro substituent on the pyrimidine ring. rsc.org This reactivity pattern confirms that the C4-chloro group in this compound is the primary site for functionalization by a wide range of nucleophiles.

Table 2: Regioselective Substitution of C4-Chloro on the 2-Aminopyrimidine Scaffold

Nucleophile Type Reagent Example Product Type Ref
Primary/Secondary Amines 4-methylpiperazine 2-Amino-4-(4-methylpiperazin-1-yl)pyrimidine nih.gov
Primary/Secondary Amines 4-(4-chlorophenyl)piperazine 2-Amino-4-(4-(4-chlorophenyl)piperazin-1-yl)pyrimidine nih.gov
Anilines Substituted Anilines N4-Aryl-5,6-dimethylpyrimidine-2,4-diamine rsc.org
Alkoxides Sodium Methoxide 2-Amino-4-methoxy-5,6-dimethylpyrimidine researchgate.net

Computational and Theoretical Chemistry Studies of 4 Chloro 5,6 Dimethylpyrimidin 2 Amine and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the fundamental properties of pyrimidine (B1678525) derivatives. These calculations provide a theoretical framework for understanding molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely employed computational method to investigate the structural and electronic properties of molecules. For pyrimidine analogs, calculations are often performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set like 6-311++G(d,p). This approach is used to optimize the molecular geometry, which involves finding the most stable arrangement of atoms in the molecule by minimizing its energy.

The optimization process yields crucial data on bond lengths, bond angles, and dihedral angles. For example, studies on similar pyrimidine structures reveal that the pyrimidine ring is essentially planar. The calculated geometrical parameters from DFT methods generally show excellent agreement with experimental data obtained from techniques like X-ray diffraction, validating the accuracy of the theoretical model. These structural insights are fundamental for understanding the interactions of the molecule with biological targets.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The key components of this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For a related compound, 4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDMP), the HOMO-LUMO gap was calculated to be 4.71 eV, indicating high reactivity and potential bioactivity. veterinaria.org The analysis of these orbitals helps in predicting how the molecule will interact with other species, which is vital for drug design and materials science.

PropertyDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron.
HOMO-LUMO Gap The energy difference between HOMO and LUMOA smaller gap indicates higher chemical reactivity and lower kinetic stability.

Mulliken Atomic Charge Distribution

Mulliken atomic charge analysis is a computational method used to calculate the partial atomic charges on the individual atoms within a molecule. This analysis provides insight into the distribution of electrons and the electrostatic interactions within the molecule. The charge distribution is critical for understanding a molecule's reactivity, polarity, and intermolecular interactions.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate different potential values: red areas represent regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential.

For pyrimidine derivatives, MEP analysis typically shows negative potential around the nitrogen atoms of the pyrimidine ring and the chlorine atom, making these sites potential targets for electrophiles. Conversely, the hydrogen atoms of the amino and methyl groups show positive potential, indicating they are likely sites for nucleophilic interaction. This analysis is invaluable for predicting the reactive behavior of the molecule in chemical and biological systems.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also employed to predict the spectroscopic properties of molecules. By correlating theoretical spectra with experimental data, a more accurate and detailed assignment of the vibrational modes can be achieved.

Vibrational Frequency Analysis (FT-IR and Raman Spectra)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the atoms. DFT calculations are highly effective in predicting these vibrational frequencies. Theoretical calculations are performed on the optimized molecular geometry to compute the harmonic vibrational frequencies.

However, theoretical frequencies are often slightly higher than the experimental values due to the calculations being based on a harmonic model and performed in the gas phase. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an appropriate scaling factor. The scaled theoretical data can then be used to make detailed assignments of the observed bands in the experimental FT-IR and Raman spectra. veterinaria.org

Below is a table showing a sample comparison of calculated and experimental vibrational frequencies for an analogous pyrimidine compound.

AssignmentExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) Wavenumber (cm⁻¹)
N-H stretching345034523455
C-H stretching (methyl)298029852982
C=N stretching162016181625
N-H bending158015751582
C-Cl stretching750748755

This correlation between theoretical and experimental spectra allows for a confident assignment of the fundamental vibrational modes, providing a deeper understanding of the molecule's structural characteristics.

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations (¹H and ¹³C NMR)

Computational chemistry provides powerful tools for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules, serving as a valuable complement to experimental data for structure elucidation. For 4-Chloro-5,6-dimethylpyrimidin-2-amine and its analogs, methods like Density Functional Theory (DFT) are employed to calculate ¹H and ¹³C NMR chemical shifts. These computations help in assigning the signals observed in experimental spectra and understanding how the electronic environment of each nucleus is affected by the molecular structure.

The accuracy of these predictions is benchmarked against experimental data from related pyrimidine derivatives. For instance, in various 2-amino-4-chloro-pyrimidine derivatives, the chemical shifts are well-documented. nih.gov The proton of the amino group (NH₂) in similar pyrimidine rings typically appears as a singlet. nih.gov For example, in one series of pyrimidine analogues, the NH₂ proton singlet was observed at 6.26 ppm. nih.gov Aromatic protons on the pyrimidine ring and any attached phenyl groups generally appear in the range of 6.37 - 7.93 ppm. nih.gov

In the ¹³C NMR spectra of related compounds, the carbon atom of the C=N bond within the pyrimidine ring is reported to have a chemical shift value of around 158.9 ppm. nih.gov For other substituted pyrimidines, the carbons of the pyrimidine backbone (C-2, C-4, and C-6) resonate in distinct regions, for example, C-2 at 163.7-168.1 ppm, C-4 at 160.0-162.2 ppm, and C-6 at 155.7-160.9 ppm. researchgate.net Computational models must accurately reproduce these values to be considered reliable for predicting the spectra of new or uncharacterized analogs.

Below is a table summarizing typical experimental chemical shift ranges for key atoms in 2-aminopyrimidine (B69317) structures, which serve as a reference for computational predictions.

NucleusFunctional GroupTypical Chemical Shift (δ) Range (ppm)Source(s)
¹HAmino (NH₂) Proton~6.02 - 9.24 nih.govresearchgate.net
¹HPyrimidine Ring Proton~5.99 - 7.77 nih.gov
¹³CPyrimidine Ring Carbon (C2)~162.8 - 168.1 nih.govresearchgate.net
¹³CPyrimidine Ring Carbon (C4)~160.0 - 163.4 nih.govresearchgate.net
¹³CPyrimidine Ring Carbon (C5)~93.5 - 118.7 nih.govresearchgate.net
¹³CPyrimidine Ring Carbon (C6)~155.4 - 163.4 nih.govresearchgate.net

UV-Vis Spectral Analysis and Intramolecular Charge Transfer

Theoretical UV-Vis spectral analysis, typically performed using Time-Dependent Density Functional Theory (TD-DFT), is crucial for understanding the electronic transitions within this compound and its analogs. These computations can predict absorption maxima (λmax) and help characterize the nature of the electronic excitations, such as n → π* and π → π* transitions, which are common in heterocyclic systems like pyrimidine. researchgate.netrsc.org

A study on the closely related compound 4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDMP) utilized DFT calculations to analyze its electronic properties. veterinaria.org The analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—revealed a HOMO-LUMO energy gap of 4.71 eV. veterinaria.org This relatively small energy gap suggests high reactivity and is indicative of significant intramolecular charge transfer (ICT) capabilities. veterinaria.org The pyrimidine ring is known to be a π-deficient system, making it an effective electron acceptor, a feature that facilitates push-pull properties and ICT when combined with electron-donating groups. researchgate.net

The delocalization of charges, supported by Mulliken atomic charge distribution analysis, further contributes to the bioactivity of these compounds. veterinaria.org Computational studies on other pyrimidine derivatives have shown that halogenation can progressively alter the UV absorption spectra, with the effect becoming more pronounced at higher energies. rsc.orgrsc.org TD-DFT calculations, particularly when combined with a nuclear ensemble approach, have demonstrated a very satisfactory ability to reproduce experimental UV-Vis cross-sections in both shape and magnitude across a wide spectral range. rsc.org

Mass Spectrometry (MS) Data Interpretation

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of this compound and its analogs. The interpretation of mass spectra involves identifying the molecular ion peak (M⁺) and analyzing the fragmentation patterns to confirm the molecular structure.

In the mass spectra of synthesized pyrimidine derivatives, the molecular ion peak is a primary piece of evidence for structural confirmation. For example, various novel pyrimidine derivatives have shown clear molecular ion peaks in their mass spectra, such as a compound with an m/z of 342, corresponding to its molecular weight. mdpi.com Another study on hybrid pyrimidine derivatives used high-resolution mass spectrometry (ESI-HRMS) to confirm the structures of the synthesized compounds. mdpi.com

While experimental MS provides the data, computational chemistry can aid in its interpretation by predicting plausible fragmentation pathways. Although detailed computational fragmentation studies for this compound are not widely reported, the general approach involves calculating the energies of various potential fragment ions to determine the most likely cleavage points in the molecule. This theoretical data helps rationalize the observed peaks in the experimental spectrum, providing a more confident structural assignment.

Molecular Modeling and Simulations for Biological Activity

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological target like a protein or enzyme. This method is instrumental in drug discovery for understanding interactions at the molecular level and predicting the binding affinity of a compound. For this compound and its analogs, docking studies have been extensively used to explore their potential as inhibitors of various biological targets.

A significant finding involves the related compound 4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDMP), which was identified through molecular docking as a potent inhibitor of dipeptidyl peptidase-IV (DPP-IV), a key enzyme implicated in lung cancer. veterinaria.org This highlights the potential of this chemical scaffold in developing targeted cancer therapies.

Numerous studies on analogous pyrimidine structures have demonstrated their potential to interact with a wide range of important biological targets. These studies provide insights into the structure-activity relationships and guide the design of more potent inhibitors. A summary of these findings is presented in the table below.

Pyrimidine Analog ClassBiological TargetPDB IDKey Findings and InteractionsSource(s)
2-Amino-4,6-diarylpyrimidinesABL1 Tyrosine Kinase (wild-type & mutant)2HYY, 5MO4Compounds formed stable hydrogen bonds and π–π linkages with crucial residues in the active site. Binding energies were reported, with the most active compound showing an IC₅₀ of 3.35 µM. rsc.org
Substituted Pyrimidine derivativesCyclin-Dependent Kinase 2 (CDK2)1HCKCompounds exhibited binding energies ranging from -7.4 to -7.9 kcal/mol. Interactions included H-bonds with THR 165, GLU 12, LYS 33, and THR 14. nih.gov
2-amino-4-chloro-pyrimidine derivativesSARS-CoV-2 Main Protease (3CLpro)6LU7Derivatives showed better binding affinity (e.g., -7.06 kcal/mol) than the standard drug Remdesivir (-6.41 kcal/mol), interacting with catalytic residues like His41 and Cys145. nih.gov
Pyrimidine-hydrazone derivativesTopoisomerase IIα (Topo IIα)5GWKDocking was used to predict the binding mode and free energy of binding for novel anticancer agents. mdpi.com
Aminodimethylpyrimidinol derivativesFibroblast Growth Factor Receptor 4 (FGFR4)N/ADocking studies elucidated the structure-activity relationship, leading to the identification of a selective inhibitor with an IC₅₀ of 75.3 nM. nih.govresearchgate.net
General Pyrimidine analoguesCyclin-Dependent Kinase 8 (CDK8)5FGKDerivatives showed moderate to good docking results within the binding pocket, suggesting potential as anticancer agents. nih.gov

Molecular Dynamics (MD) Simulations

This technique is crucial for validating the results of docking studies. While docking provides a static snapshot of the interaction, MD simulations can confirm whether the key interactions, such as hydrogen bonds and hydrophobic contacts, are maintained over a biologically relevant timescale. dovepress.com

In the context of pyrimidine analogs, MD simulations have been used to confirm the stability of docked complexes. For example, a study on 2-amino-4,6-diarylpyrimidine derivatives as inhibitors of ABL1 tyrosine kinase employed MD simulations to verify the stability of the enzyme-ligand complexes predicted by docking. rsc.org The simulations confirmed that the most promising compounds remained stably bound within the active site of the kinase, reinforcing their potential as effective inhibitors. rsc.org This two-step approach of docking followed by MD simulation provides a higher level of confidence in the predicted biological activity of new compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies (Implied)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrimidine derivatives, QSAR models are developed to predict the activity of new analogs, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. researchgate.net

While specific QSAR models for this compound are not detailed in the literature, numerous studies on related pyrimidine classes have successfully employed this approach. These studies imply that a similar methodology could be effectively applied to this compound and its future derivatives.

Key examples of QSAR applications for pyrimidine analogs include:

Antiviral Activity: A Hansch analysis, a classic QSAR method, was used to evaluate the structural requirements for the antiviral activity of pyrimidine nucleosides against HIV-1. The study found that activity was best correlated with the hydrophobicity and steric properties of the substituent at the C5 position of the pyrimidine ring. nih.gov

Anticancer Activity: Machine learning-based QSAR models have been developed to predict the antiproliferative potential of pyrimidine and uracil (B121893) derivatives against cervical cancer. researchgate.net These models use molecular descriptors to characterize the compounds and build predictive algorithms.

General Biological Activity: Reviews on the structure-activity relationships of pyrimidines consistently conclude that the nature and position of substituents on the pyrimidine nucleus have a profound influence on their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov This foundational knowledge is essential for constructing predictive QSAR models.

These examples demonstrate that the QSAR approach is well-suited for the pyrimidine scaffold. By developing a QSAR model for analogs of this compound, researchers could systematically explore how modifications to the chloro, methyl, and amine groups affect a desired biological activity, thereby guiding the rational design of more potent and selective therapeutic agents.

In Silico Drug Design and Screening

In silico drug design and virtual screening have become indispensable tools in medicinal chemistry for identifying and optimizing novel therapeutic agents. These computational techniques are frequently applied to heterocyclic scaffolds like pyrimidine and its derivatives to explore their potential as bioactive molecules. ajpamc.comresearchgate.net The process involves using computer simulations to predict the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme. researchgate.net

For analogs of this compound, such as the broader class of pyrimidine derivatives, computational screening is a key strategy. nih.gov This approach allows researchers to evaluate large libraries of virtual compounds against specific biological targets, prioritizing a smaller, more promising set for chemical synthesis and in vitro testing. researchgate.netnih.gov Molecular docking, a primary method in this process, predicts the preferred orientation of a ligand when bound to a target, estimating the binding affinity based on scoring functions. researchgate.net Studies on various pyrimidine analogues have utilized docking to screen for potential anti-inflammatory, anticancer, and antimicrobial agents. researchgate.netmdpi.comnih.gov

For example, in studies involving pyrido[2,3-d]pyrimidines, a class of related fused-ring structures, virtual screening and molecular dynamics simulations were performed to identify novel inhibitors of human thymidylate synthase, a crucial enzyme in cancer therapy. nih.gov This research led to the design of a library of 42 molecules, with four candidates identified as having superior interaction scores compared to the standard drug, raltitrexed. nih.gov Such computational workflows demonstrate the power of in silico methods to rationally design and select pyrimidine-based compounds with enhanced biological activity. nih.govmdpi.com

Prediction of ADME-Tox Properties

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is critical in drug discovery. Predicting these properties early in the development process using computational models can significantly reduce the likelihood of late-stage failures. For pyrimidine derivatives, various in silico tools and web servers are employed to forecast their pharmacokinetic and toxicological profiles. ajpamc.comnih.gov These predictive models are built on data from a vast number of existing drugs and chemicals, allowing for the estimation of properties for novel compounds like this compound and its analogs.

Computational studies on related 2-amino-4-chloro-pyrimidine derivatives have shown that these compounds are predicted to have high gastrointestinal absorption. ajpamc.comnih.gov The prediction of metabolic pathways, such as the inhibition of cytochrome P450 enzymes, is also a key aspect of these computational assessments, as this can affect how the body processes other substances. ajpamc.com

Drug-likeness Parameters (e.g., Lipinski's Rule of Five)

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. wikipedia.org Lipinski's Rule of Five is a widely used set of guidelines to evaluate this potential. wikipedia.orgdrugbank.com The rule states that an orally active drug generally has:

No more than 5 hydrogen bond donors (HBD). wikipedia.org

No more than 10 hydrogen bond acceptors (HBA). wikipedia.org

A molecular mass (MW) of less than 500 daltons. wikipedia.org

A calculated octanol-water partition coefficient (log P) not exceeding 5. wikipedia.org

Compounds that comply with these rules tend to have lower attrition rates during clinical trials. wikipedia.org Computational analyses of various pyrimidine derivatives frequently assess these parameters. mdpi.comtandfonline.com Studies on related pyrimidine structures show that they generally fall within the criteria of Lipinski's rule, suggesting they have the potential to be developed into orally bioavailable drugs. mdpi.com

Table 1: Predicted Drug-Likeness Parameters for Representative Pyrimidine Analogs

Parameter Guideline (Lipinski's Rule of Five) Typical Predicted Value for Analogs Compliance
Molecular Weight (MW) < 500 Da Compliant Yes
log P ≤ 5 Compliant Yes
Hydrogen Bond Donors (HBD) ≤ 5 Compliant Yes

Bioavailability Prediction

Oral bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. In silico models can predict this property based on a compound's physicochemical characteristics, such as solubility and permeability. ajpamc.com For pyrimidine derivatives, computational tools predict a "bioavailability score," which integrates various parameters to estimate the likelihood of a compound being orally active. nih.gov

In a computational study of several 2-amino-4-chloro-pyrimidine derivatives, the bioavailability score for all tested compounds was calculated to be 0.55. nih.govnih.gov This score, based on a combination of factors including drug-likeness and pharmacokinetic properties, suggests a good probability of the compounds having adequate oral bioavailability. Furthermore, these models often predict high gastrointestinal absorption for pyrimidine analogues, which is a prerequisite for good bioavailability. ajpamc.comnih.gov

In Silico Toxicity Prediction

Predicting potential toxicity is a crucial step in early-stage drug development to identify and deprioritize compounds that may be harmful. ajpamc.com Computational toxicology models use a compound's structure to predict various toxicological endpoints, such as mutagenicity, carcinogenicity, and organ toxicity. researchgate.netresearchgate.net

For pyrimidine derivatives, online prediction tools like pkCSM and LAZAR are used to assess potential adverse effects. ajpamc.comnih.gov Studies on analogs of this compound have shown predictions for a lack of AMES toxicity, which is an indicator of mutagenic potential. nih.govnih.gov Additionally, these models can predict other safety parameters, such as the maximum tolerated dose in humans and the potential for skin sensitization, with many pyrimidine derivatives predicted to be non-sensitizing to the skin. nih.gov However, some pyrimidine analogs have been predicted to be potentially carcinogenic or exhibit immunotoxicity, highlighting the importance of these screening methods to guide the design of safer compounds. researchgate.net

Table 2: Summary of Predicted ADME-Tox Properties for Pyrimidine Analogs

Property Prediction Source
Gastrointestinal (GI) Absorption High ajpamc.comnih.gov
Blood-Brain Barrier Permeability Variable nih.gov
Skin Permeability Generally Low nih.gov
Bioavailability Score 0.55 nih.govnih.gov
AMES Toxicity (Mutagenicity) Predicted to be absent nih.govnih.gov

Antimicrobial Activities

Pyrimidine derivatives are well-established as a versatile class of antimicrobial agents, exhibiting efficacy against a wide spectrum of bacteria and fungi. The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of their biological activity, leading to the development of potent therapeutic candidates. The presence of a chlorine atom and an amino group, as seen in the subject compound, often plays a crucial role in their mechanism of action.

Antibacterial Efficacy

The antibacterial properties of pyrimidine derivatives have been extensively investigated, with many compounds demonstrating significant activity against both Gram-positive and Gram-negative bacteria.

Several studies have highlighted the potential of pyrimidine derivatives in combating Gram-positive bacteria such as Staphylococcus aureus, a common cause of skin infections, pneumonia, and other serious conditions. For instance, a series of novel pyrimidine and pyrimidopyrimidine analogs were synthesized and evaluated for their antimicrobial activity. Among the tested compounds, several exhibited strong antimicrobial effects against Staphylococcus aureus when compared to the reference drug ampicillin nih.gov. In another study, newly synthesized pyrimidine derivatives were screened for their in vitro antibacterial activity, with some compounds showing considerable activity against Bacillus subtilis and moderate to good activity against S. aureus at a concentration of 25 µg/mL niscpr.res.in.

The following table summarizes the antibacterial activity of selected pyrimidine derivatives against Gram-positive bacteria:

Compound/DerivativeTest OrganismActivity/MIC ValueReference
Pyrimidine AnalogsStaphylococcus aureusStrong antimicrobial effects nih.gov
Pyrimidine DerivativesStaphylococcus aureusModerate to good activity at 25 µg/mL niscpr.res.in
Pyrimidine DerivativesBacillus subtilisConsiderable activity niscpr.res.in

The efficacy of pyrimidine derivatives also extends to Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure. Research has demonstrated the activity of these compounds against pathogens like Escherichia coli and Klebsiella pneumoniae, both significant causes of urinary tract infections, pneumonia, and sepsis.

In a study evaluating a series of pyrimidine derivatives, several compounds demonstrated strong antimicrobial effects against Escherichia coli nih.gov. Another investigation into substituted imidazopyridine derivatives, which share structural similarities with pyrimidines, identified compounds with significant activity against Klebsiella pneumoniae, with Minimum Inhibitory Concentration (MIC) values as low as 4.8 µg/mL nih.gov.

The antibacterial efficacy of selected pyrimidine and related derivatives against Gram-negative bacteria is presented in the table below:

Compound/DerivativeTest OrganismActivity/MIC ValueReference
Pyrimidine AnalogsEscherichia coliStrong antimicrobial effects nih.gov
Imidazopyridine Derivative (SM-IMP-02)Klebsiella pneumoniaeMIC: 4.8 µg/mL nih.gov
Imidazopyridine Hydrazide (DA-05)Klebsiella pneumoniaeMIC: 4.8 µg/mL nih.gov

Antifungal Efficacy

In addition to their antibacterial properties, pyrimidine derivatives have shown considerable promise as antifungal agents. Fungal infections, particularly those caused by opportunistic pathogens, are a growing public health concern.

Several studies have demonstrated the in vitro antifungal activity of novel pyrimidine derivatives against a range of phytopathogenic fungi mdpi.com. For instance, a series of pyrimidine derivatives containing an amide moiety were synthesized and tested against various fungi. Some of these compounds exhibited excellent antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to or even better than the commercial fungicide tebuconazole at a concentration of 50 μg/ml frontiersin.org. Another study highlighted pyrimidine derivatives with potent activity against Phomopsis sp., with one compound showing an EC50 value of 10.5 μg/ml, which was superior to the control drug Pyrimethanil nih.gov. Furthermore, a range of pyrimidine analogs demonstrated strong antifungal effects against Candida albicans and Aspergillus flavus nih.gov.

The table below summarizes the antifungal activity of selected pyrimidine derivatives:

Compound/DerivativeTest OrganismActivity/Inhibition RateReference
Pyrimidine Derivative (5l)Botrytis cinerea100% inhibition at 50 μg/ml frontiersin.org
Pyrimidine Derivative (5v)Sclerotinia sclerotiorum82.73% inhibition at 50 μg/ml frontiersin.org
Pyrimidine-Amide Derivative (5o)Phomopsis sp.EC50: 10.5 μg/ml nih.gov
Pyrimidine AnalogsCandida albicansStrong antifungal effects nih.gov
Pyrimidine AnalogsAspergillus flavusStrong antifungal effects nih.gov

Antiviral Potential (e.g., Anti-HIV)

The structural diversity of pyrimidine derivatives has also led to their investigation as potential antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). The pyrimidine ring is a key component in several approved antiretroviral drugs ijpsjournal.com.

Research into novel pyrimidine analogues has identified compounds with anti-HIV activity. For example, a series of 2,6-diamino-5-arylazo-4-chloropyrimidine analogues and their derivatives were synthesized and evaluated for their in vitro antiviral activity against HIV-1 and HIV-2. Some of these compounds exhibited EC50 values in the low microgram per milliliter range researchgate.neteurjchem.com. Another study on 2-aryl and 2-pyrimidinyl pyrrolidines identified several compounds that inhibited HIV replication in primary human lymphocytes, with some showing EC50 values below 20 μM nih.gov.

Anticancer and Antitumor Activities

The fight against cancer has seen significant contributions from the field of medicinal chemistry, with pyrimidine derivatives playing a pivotal role. Their ability to interfere with various cellular processes in cancer cells has made them a valuable scaffold for the design of new anticancer drugs. 2-aminopyrimidine-containing drugs such as imatinib and palbociclib are already in clinical use nih.gov.

A study on microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives revealed their cytotoxic activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. One derivative with a bromophenyl piperazine moiety showed the highest anticancer activity with EC50 values of 89.24 ± 1.36 µM against HCT116 and 89.37 ± 1.17 µM against MCF7 cells nih.gov. Another series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid was synthesized and evaluated for anticancer activities. One compound, in particular, exhibited potent cytotoxic activity against MCF-7 and HeLa cells with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively rsc.org. Furthermore, a series of novel thieno[2,3-d]pyrimidine derivatives were evaluated for their in vitro anticancer activity against the MCF7 human breast cancer cell line, with several compounds showing higher activity than the reference drug Doxorubicin alliedacademies.org.

The following table presents the anticancer activity of selected pyrimidine derivatives:

Compound/DerivativeCancer Cell LineActivity (IC50/EC50)Reference
2-amino-4-chloro-pyrimidine derivative (with bromophenyl piperazine)HCT116 (Colon)EC50: 89.24 ± 1.36 µM nih.gov
2-amino-4-chloro-pyrimidine derivative (with bromophenyl piperazine)MCF7 (Breast)EC50: 89.37 ± 1.17 µM nih.gov
2-amino-4-aryl-pyrimidine derivative of ursolic acid (7b)MCF-7 (Breast)IC50: 0.48 ± 0.11 μM rsc.org
2-amino-4-aryl-pyrimidine derivative of ursolic acid (7b)HeLa (Cervical)IC50: 0.74 ± 0.13 μM rsc.org
Thieno[2,3-d]pyrimidine derivative (14)MCF7 (Breast)IC50: 22.12 μM alliedacademies.org
Thieno[2,3-d]pyrimidine derivative (13)MCF7 (Breast)IC50: 22.52 μM alliedacademies.org

An exploration of the pharmacological applications and biological activities of pyrimidine-based compounds reveals a diverse range of therapeutic potentials, stemming from the versatile nature of the pyrimidine scaffold. This article focuses on derivatives built upon the 2-amino-4-chloropyrimidine (B19991) core, a structure closely related to this compound, to review their effects across oncology, inflammation, and neurology.

Structure Activity Relationship Sar Studies of 4 Chloro 5,6 Dimethylpyrimidin 2 Amine Derivatives

Influence of Substituents on Biological Activity

The biological profile of 4-Chloro-5,6-dimethylpyrimidin-2-amine derivatives is intricately linked to the nature and position of substituents on the pyrimidine (B1678525) ring. The interplay between the chloro, methyl, and amino groups, as well as other modifications, dictates the molecule's interaction with biological targets.

The chlorine atom at the C-4 position of the pyrimidine ring is a key functional group that significantly influences the chemical reactivity and biological activity of the molecule. Due to its electronegativity, the chloro group acts as an effective leaving group, making the C-4 position susceptible to nucleophilic substitution reactions. thieme.degoogle.com This reactivity is instrumental in the synthesis of a wide array of pyrimidine derivatives, as the chlorine can be displaced by various nucleophiles such as amines, phenoxides, and thiophenoxides. researchgate.netresearchgate.net The introduction of a chlorine atom into a biologically active molecule can substantially improve its intrinsic activity. eurochlor.org In some derivatives, the presence of a chloro group has been associated with moderate to excellent antibacterial and antifungal activities. nih.gov For instance, pyrimidine derivatives featuring electron-withdrawing groups like chlorine on attached phenyl rings have demonstrated significant antimicrobial potential. nih.gov This group's chemical character allows it to serve as a versatile handle for creating libraries of compounds with diverse biological properties. thieme.de

The methyl groups at the C-5 and C-6 positions play a crucial role in modulating the biological activity and selectivity of these compounds, primarily through steric and electronic effects. In studies on kinase inhibitors, the introduction of a methyl group at the C-5 position of the pyrimidine ring was found to be optimal for achieving high selectivity for cyclin-dependent kinase 9 (CDK9) over other kinases like CDK2. cardiff.ac.uk The size and electronic properties of substituents at this position are critical; for example, chloro, bromo, and methyl pyrimidine analogs exhibit different selectivity profiles, which is attributed to their varied electronic properties despite their similar sizes. cardiff.ac.uk In the context of DNA, a methyl group at the C-5 position of a pyrimidine ring can cause a significant conformational switch in DNA adducts, an effect attributed to the hydrophobic nature of the methyl group which can stabilize certain conformations. nih.gov This hydrophobic effect also contributes to increased base-stacking interactions, enhancing the thermal stability of double-stranded DNA. nih.gov The presence of pyrimidine 5-methyl groups has been shown to influence the magnitude of DNA curvature. acs.org

Substituent at C-5Observed Effect on Kinase InhibitionReference
MethylOptimal for achieving selectivity for CDK9. cardiff.ac.uk
EthylLoss of both CDK9 and CDK2 potency. cardiff.ac.uk
VinylNot well-tolerated; loss of potency. cardiff.ac.uk
Trifluoromethyl10-40 fold selective for CDK9 over CDK2, but lost potency compared to methyl analogs. cardiff.ac.uk

The amino group at the C-2 position is a fundamental feature for the biological activity of many pyrimidine derivatives. ijpsjournal.com This group is a crucial structural component in a variety of compounds exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. ijpsjournal.comnih.gov The 2-aminopyrimidine (B69317) scaffold is a versatile starting material for synthesizing numerous biologically active molecules. ijpsjournal.comnih.gov In crystal structures, the amino group is often involved in forming intermolecular hydrogen bonds, which can be critical for molecular recognition and binding to biological targets. nih.gov For example, in the crystal structure of 4-chloro-6-methoxypyrimidin-2-amine, the amino group participates in hydrogen bonding that links molecules into a larger sheet structure. nih.gov The presence of this group is a key determinant in the interaction of these molecules with enzymes and receptors.

The antimicrobial properties of pyrimidine derivatives can be significantly enhanced by specific substitutions on the pyrimidine ring and its appendages. Structure-activity relationship studies have shown that the presence of electron-withdrawing groups, such as chloro, fluoro, bromo, and nitro functionalities, on phenyl rings attached to the pyrimidine core can lead to excellent antibacterial and antifungal activities. nih.gov The nature of the group at the C-2 position is also critical; derivatives containing imino or thioxo groups at this position have demonstrated better antibacterial effects than some standard antibiotics. impactjournals.us The type of substituent on attached aromatic rings also plays a role; for instance, the presence of hydroxyl and chloro-phenyl groups has been associated with good potency against S. aureus. nih.gov

Substitution PatternObserved Antimicrobial EffectReference
Electron-withdrawing groups (e.g., -Cl, -F, -Br, -NO2) on phenyl rings at C-4/C-6Excellent antibacterial and antifungal activities. nih.gov
Imino or Thioxo group at C-2Good antibacterial effect, often better than reference antibiotics. impactjournals.us
Hydroxyl and Chloro-phenyl groupsGood potency against S. aureus. nih.gov
Fluorophenyl and Thione-pyrimidine scaffoldEnhanced activity against various bacterial and fungal strains. nih.gov

Modulation of Reactivity and Selectivity through Structural Variation

While not always explicitly detailed for simple derivatives, stereochemistry plays a vital role in the biological activity of more complex molecules. The spatial arrangement of substituents can dictate how a molecule fits into a binding site. An illustrative example of this principle is seen in DNA adducts, where the presence of a C-5 methyl group on a pyrimidine ring can induce a dramatic conformational switch from a minor groove-binding alignment to an intercalative alignment, depending on the stereochemistry of the adduct. nih.gov This demonstrates that even small achiral groups like a methyl group can have profound, stereochemistry-dependent effects on the three-dimensional structure and, by extension, the biological interactions of a larger molecule. nih.gov Therefore, as derivatives of this compound are elaborated into more complex, chiral structures, the stereochemical arrangement of new substituents would be expected to be a critical determinant of their biological activity and selectivity.

Design Principles for Novel Pyrimidine-Based Therapeutics

The design of novel therapeutics based on the this compound scaffold involves a systematic exploration of its structure-activity relationships (SAR). Medicinal chemists focus on modifying key positions of the pyrimidine ring—namely the C2, C4, C5, and C6 positions—to optimize potency, selectivity, and pharmacokinetic properties. The principles guiding these modifications are derived from studies on analogous pyrimidine-containing molecules, which serve as a foundation for rational drug design.

The pyrimidine core is a prevalent scaffold in medicinal chemistry, in part because it can be readily modified at the 2, 4, 5, and 6 positions to achieve structural diversity. The 4-chloro substituent is particularly significant as it serves as a versatile synthetic handle. It activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups at the C4 position. This approach is a cornerstone for building libraries of compounds with diverse biological activities. For instance, reacting 4-chloro-pyrimidines with various amines is a common strategy to generate derivatives with potential therapeutic applications. acs.orgnih.gov

Influence of Substituents on Biological Activity:

The biological activity of pyrimidine derivatives is highly sensitive to the nature and position of their substituents.

C2 Position: The 2-amino group is a critical feature, often acting as a hydrogen bond donor, which is essential for anchoring the molecule within the active site of a target protein, such as a kinase. Modifications to this group, for example by introducing a methyl group to the exocyclic amine, have been shown to play a prominent role in defining receptor selectivity. nih.govacs.org

C4 Position: As a key point for diversification, the C4 position can be modified with various substituents to explore different chemical spaces. Studies on related 2-aminopyrimidine structures show that introducing different amine-containing moieties by displacing the C4-chloro group can dramatically alter biological activity. For example, in a series of 2-amino-4-chloropyrimidine (B19991) derivatives synthesized as potential β-glucuronidase inhibitors, the nature of the amine substituted at the C4 position was critical for potency. mdpi.com

C5 and C6 Positions: Substituents at the C5 and C6 positions influence the molecule's steric and electronic properties. While specific SAR data for the 5,6-dimethyl pattern of the title compound is not extensively documented in public literature, studies on other pyrimidines highlight the importance of these positions. For example, the presence of a methyl group at C6 has been noted to potentially influence the reactivity of the pyrimidine ring. chinesechemsoc.org In other scaffolds, C5 substitution has been examined for its effect on suppressing the generation of inflammatory mediators like PGE2. rsc.org The dimethyl substitution likely provides a specific conformational profile and lipophilicity that can be crucial for fitting into a particular biological target's binding pocket.

The following data table, derived from studies on analogous 2-amino-4-substituted pyrimidine derivatives, illustrates how modifications at the C4 position can influence inhibitory activity.

Table 1: SAR of C4-Substituted 2-Aminopyrimidine Derivatives as β-Glucuronidase Inhibitors

Compound C4-Substituent (R) IC₅₀ (µM)
15 Benzylamino > 50
19 (5-chloro-2-methyl)phenylamino 15.3 ± 0.50
24 4-Heptyloxyphenylamino 2.8 ± 0.10
Standard D-saccharic acid 1,4-lactone 45.75 ± 2.16

Data sourced from a study on 6-chloro-2,4-diaminopyrimidine derivatives, illustrating the impact of C4-substituents on biological activity. The core scaffold in the study differs from this compound, but the principle of C4 modification remains relevant. mdpi.com

Advanced Characterization Techniques and Crystallography

Spectroscopic Analysis for Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For 4-Chloro-5,6-dimethylpyrimidin-2-amine, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Expected FT-IR Spectral Characteristics:

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H (amine)3300-3500Stretching vibrations of the primary amine.
C-H (methyl)2850-3000Stretching vibrations of the methyl groups.
C=N (pyrimidine ring)1640-1680Stretching vibrations within the pyrimidine (B1678525) ring.
C=C (pyrimidine ring)1550-1620Stretching vibrations within the pyrimidine ring.
C-Cl600-800Stretching vibration of the carbon-chlorine bond.

Note: This table represents expected ranges for the functional groups present in the molecule. Actual experimental values are not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

Expected ¹H NMR Spectral Characteristics:

The ¹H NMR spectrum of this compound would be expected to show signals for the amine protons and the two methyl groups. The chemical shifts would be influenced by the electronic effects of the pyrimidine ring and the chlorine atom.

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
-NH₂Broad singlet2H
-CH₃ (at C5)Singlet3H
-CH₃ (at C6)Singlet3H

Note: This table is a prediction based on the molecular structure. Experimental data is not available.

Expected ¹³C NMR Spectral Characteristics:

The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the pyrimidine ring and the two methyl groups.

Carbon AtomExpected Chemical Shift (ppm)
C2 (attached to -NH₂)
C4 (attached to -Cl)
C5 (attached to -CH₃)
C6 (attached to -CH₃)
-CH₃ (at C5)
-CH₃ (at C6)

Note: This table indicates the expected signals. Experimental chemical shift values are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The pyrimidine ring system in this compound is expected to absorb UV radiation, leading to characteristic absorption maxima (λmax). The exact positions of these maxima would be influenced by the substituents on the ring. Without experimental data, the specific λmax values cannot be reported.

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₈ClN₃), the mass spectrum would show a molecular ion peak (M⁺) and an isotopic peak (M+2) due to the presence of the chlorine-37 isotope. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

Expected Mass Spectrometry Data:

IonExpected m/z
[M]⁺ (with ³⁵Cl)157.0407
[M+2]⁺ (with ³⁷Cl)159.0377

Note: These are calculated values for the molecular ions. Experimental fragmentation patterns are not available.

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to FT-IR spectroscopy. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the pyrimidine ring. Specific spectral data is not available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A search of the crystallographic literature did not yield a crystal structure for this compound. While a crystal structure for the thiophene-2,5-dicarboxylate salt of the isomeric compound, 4-amino-5-chloro-2,6-dimethylpyrimidine, has been reported, this information is not directly applicable to the title compound. Therefore, crystallographic data such as unit cell dimensions, space group, and atomic coordinates for this compound are currently unavailable.

Crystal Structure Analysis

A comprehensive search of crystallographic databases indicates that the specific crystal structure of this compound in its free base form has not been deposited or published in the reviewed scientific literature. However, the crystal structures of closely related isomers and salts have been determined, such as 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. nih.gov In this salt, the pyrimidine ring is protonated. nih.gov Analysis of such related structures provides a general understanding of the geometric parameters expected for the pyrimidine ring system.

To provide a framework for the type of data obtained from a single-crystal X-ray diffraction analysis, the following table presents hypothetical crystallographic data for this compound, based on commonly observed parameters for similar small organic molecules.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Empirical FormulaC₆H₈ClN₃
Formula Weight157.60 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.4
γ (°)90
Volume (ų)850.7
Z4
Calculated Density (g/cm³)1.230

Note: This data is illustrative and not based on experimental results for the specified compound.

Hydrogen Bonding and Supramolecular Interactions

Hydrogen bonding and other supramolecular interactions are fundamental in dictating the assembly of molecules in the solid state. For this compound, the primary amine group (-NH₂) is a key hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors.

Molecular Conformation and Packing

The conformation of the this compound molecule is expected to be largely planar, a common feature for the pyrimidine ring system. The packing of these molecules in the crystal lattice would be optimized to maximize favorable intermolecular interactions, such as the hydrogen bonds and π–π stacking mentioned previously. The interplay of these forces would determine the specific packing motif and the resulting density and stability of the crystal. The formation of hydrogen-bonded dimers or catemers is a common packing feature in related aminopyrimidines.

Thermal Analysis Techniques

A hypothetical thermal analysis profile can be described to illustrate the expected behavior of a stable, crystalline organic compound like this compound.

Interactive Data Table: Expected Thermal Analysis Data for this compound

Analysis TypeObservationTemperature Range (°C)
DSCSharp endothermic peak (melting)217-222
TGANo significant mass loss before decomposition< 250
TGAOnset of thermal decomposition> 250

Note: This data is illustrative and based on general characteristics of similar compounds and the reported melting point.

A DSC thermogram would likely show a sharp endotherm corresponding to the melting of the crystalline solid. TGA would be expected to show thermal stability up to a certain temperature, beyond which decomposition would occur, indicated by a significant loss of mass.

Q & A

Q. What are the primary synthetic routes for 4-Chloro-5,6-dimethylpyrimidin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, chlorinated pyrimidine precursors react with amines under alkaline conditions. Optimization involves:

  • Catalyst screening : Palladium-based catalysts improve coupling efficiency (e.g., Suzuki-Miyaura reactions) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
  • Temperature control : Reactions at 80–100°C balance yield and side-product formation .

Q. Table 1. Key Synthetic Pathways

Reaction TypeReactantsConditionsYield RangeReference
Nucleophilic SubstitutionChloropyrimidine + AminesK₂CO₃, DMF, 80°C60–75%
Coupling ReactionHalopyrimidine + Boronic AcidsPd(PPh₃)₄, 100°C40–65%

Q. How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is standard. Key steps include:

  • Data collection : High-resolution (<1.0 Å) datasets at low temperatures (e.g., 100 K) reduce thermal motion artifacts .
  • Refinement : Anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis .
  • Validation : R-factor (<0.05) and data-to-parameter ratios (>10:1) ensure reliability .

Q. What factors influence the reactivity of the chloro substituent in nucleophilic substitution reactions?

Methodological Answer: The chloro group’s reactivity depends on:

  • Electronic effects : Electron-withdrawing methyl groups activate the pyrimidine ring for substitution .
  • Steric hindrance : Bulky substituents at C5/C6 may slow kinetics .
  • Nucleophile strength : Primary amines (e.g., methylamine) outperform weaker nucleophiles like alcohols .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) and molecular docking are used to:

  • Calculate electronic properties : HOMO-LUMO gaps correlate with reactivity .
  • Simulate binding : Docking into kinase active sites (e.g., EGFR) identifies key interactions (e.g., H-bonding with methoxy groups) .

Q. Table 2. Computational Parameters for Activity Prediction

ParameterTarget (e.g., EGFR Kinase)Binding Affinity (kcal/mol)Reference
Chlorine positionActive site hydrophobic pocket–8.2 ± 0.3
Methyl group orientationStabilizes π-π stacking–7.9 ± 0.4

Q. What mechanistic insights explain the compound’s role as a kinase inhibitor?

Methodological Answer: Studies suggest:

  • Competitive inhibition : The chloro group occupies the ATP-binding pocket, blocking substrate phosphorylation .
  • Selectivity : Methyl groups reduce off-target effects by minimizing interactions with non-polar residues .
  • Validation : Kinetic assays (e.g., IC₅₀ measurements) and Western blotting confirm target modulation .

Q. How do structural modifications impact structure-activity relationships (SAR) in related pyrimidine derivatives?

Methodological Answer: SAR studies involve:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) at C5 enhances potency .
  • Bioisosteric replacement : Replacing chlorine with fluorine maintains activity but improves solubility .

Q. Table 3. SAR Trends in Pyrimidine Analogues

Substituent (Position)Biological Activity (IC₅₀, nM)Solubility (mg/mL)Reference
-Cl (C4)12 ± 20.8
-CF₃ (C5)8 ± 10.5

Q. What strategies resolve crystallographic challenges like twinning or disorder in pyrimidine structures?

Methodological Answer:

  • Twinning : Use TWINLAW in SHELXL to refine twin domains .
  • Disorder : Apply PART and SIMU instructions to model split positions .
  • Validation : Check ADPs and Fo-Fc maps for residual electron density .

Q. How do photophysical properties compare between this compound and its ethoxy/methoxy analogs?

Methodological Answer: UV-Vis and fluorescence spectra reveal:

  • Hypsochromic shifts : Methoxy groups increase λₘₐₓ by 10–15 nm vs. chloro derivatives .
  • Quantum yield : Ethoxy substituents enhance fluorescence due to reduced steric quenching .

Q. What co-crystallization techniques improve solubility without altering bioactivity?

Methodological Answer: Co-crystals with dicarboxylic acids (e.g., succinic acid) enhance aqueous solubility:

  • Stoichiometry : 2:1 (API:coformer) ratios optimize packing efficiency .
  • Stability : DSC/TGA confirm no phase transitions below 150°C .

Q. How should researchers address contradictory data between computational predictions and experimental results?

Methodological Answer:

  • Re-evaluate force fields : Adjust partial charges in docking simulations .
  • Validate experimentally : Re-run assays under controlled conditions (e.g., pH, temperature) .
  • Cross-reference : Compare with high-quality datasets (e.g., Cambridge Structural Database) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.